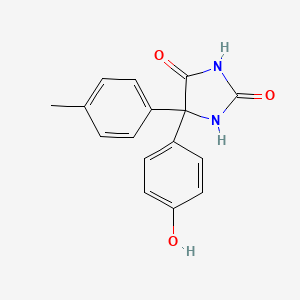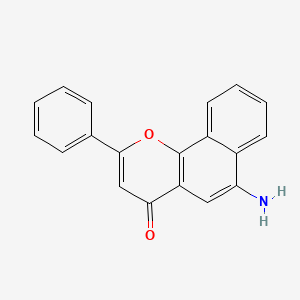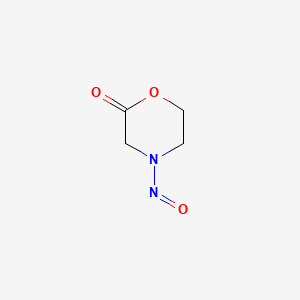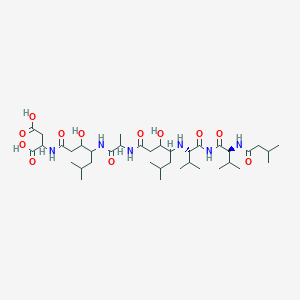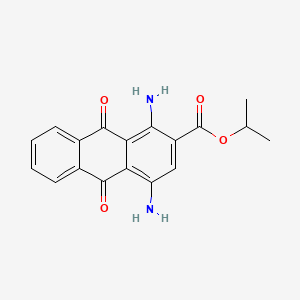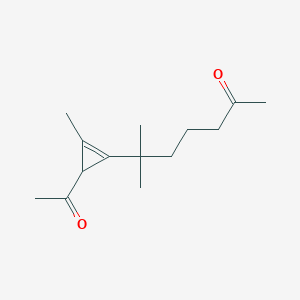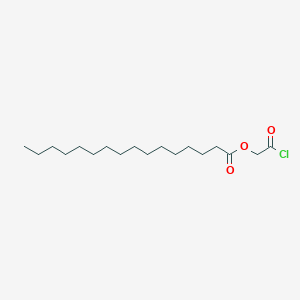
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of a phenoxy group attached to an ethanol backbone, with a p-chlorobenzyl substituent on the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- typically involves the nucleophilic aromatic substitution reaction. The process begins with the preparation of the phenoxy group, which is then reacted with p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K₂CO₃) are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Industry: Utilized as a solvent and stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular membranes, leading to its antimicrobial effects. The compound’s phenolic structure allows it to interact with proteins and nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: A related compound with similar antimicrobial properties but without the p-chlorobenzyl substituent.
Chlorobenzyl Alcohol: Shares the p-chlorobenzyl group but lacks the phenoxyethanol backbone.
Uniqueness
Ethanol, 2-(4-(p-chlorobenzyl)phenoxy)- is unique due to the combination of the phenoxy group and the p-chlorobenzyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
70930-63-1 |
|---|---|
Fórmula molecular |
C15H15ClO2 |
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
2-[4-[(4-chlorophenyl)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H15ClO2/c16-14-5-1-12(2-6-14)11-13-3-7-15(8-4-13)18-10-9-17/h1-8,17H,9-11H2 |
Clave InChI |
AWGCTBIVQOOIDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)

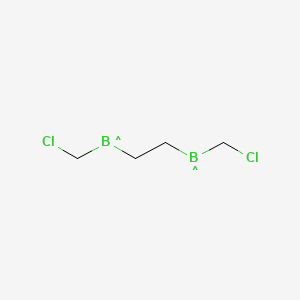
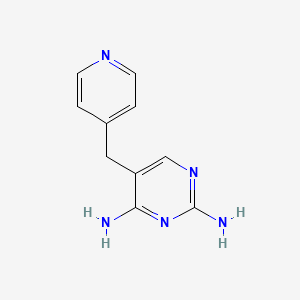
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
